N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide is a chemical compound that features a benzofuran ring attached to a propyl chain, which is further connected to a cyclopropanecarboxamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to exhibit high affinity at the sigma-1 receptor , which could suggest a potential interaction of N-[3-(1-Benzofuran-2-yl)propyl]cyclopropanecarboxamide with these receptors.
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran compounds have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting potential cellular and molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclodehydration of 2-hydroxybenzyl ketones using acidic catalysts.
Attachment of the Propyl Chain: The propyl chain can be introduced via nucleophilic substitution reactions, where electron-withdrawing groups on the benzofuran ring activate it towards nucleophilic attack.
Formation of the Cyclopropanecarboxamide Group: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through amide bond formation reactions under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation and Reduction: The furan ring in benzofuran can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Nucleophilic Substitution:
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of benzofuran-2-carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the benzofuran ring, exhibiting different biological activities.
Benzofuran-2-carboxamide: A derivative with a carboxamide group directly attached to the benzofuran ring, differing in the position and nature of the substituents.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(11-7-8-11)16-9-3-5-13-10-12-4-1-2-6-14(12)18-13/h1-2,4,6,10-11H,3,5,7-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLJOWSQLACUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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